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(trifluoromethyl)thiazole-5-

carboxylic acid

Cat. No.: B087911 Get Quote

Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-
Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS No. 1226776-93-7). As a

heterocyclic building block, this compound holds potential for applications in medicinal

chemistry and materials science, making its unambiguous structural verification and purity

assessment paramount. This document outlines the theoretical underpinnings and practical,

field-proven protocols for characterizing the molecule using Nuclear Magnetic Resonance

(NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating

predictive data with detailed experimental workflows, this guide serves as an essential resource

for researchers requiring definitive analytical confirmation of this compound.

Molecular Structure and Physicochemical
Properties
A thorough spectroscopic analysis begins with a fundamental understanding of the molecule's

structure. The presence of a thiazole core, a trifluoromethyl group, a methoxy group, and a

carboxylic acid function dictates the expected spectral features.

Table 1: Core Properties of the Analyte
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Property Value Source

IUPAC Name

2-methoxy-4-
(trifluoromethyl)-1,3-
thiazole-5-carboxylic acid

[1]

CAS Number 1226776-93-7 [1][2]

Molecular Formula C₆H₄F₃NO₃S [2]

Molecular Weight 227.16 g/mol [2]

| Physical Form | White to yellow powder or crystal |[1] |

Caption: Molecular structure of the target compound with atom numbering for NMR

assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation. Its ability to probe the

chemical environment of individual nuclei (¹H and ¹³C) provides an unambiguous fingerprint of

the compound.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be simple, revealing two key signals. The precise

chemical shifts are sensitive to the solvent used, with DMSO-d₆ being a common choice for

carboxylic acids due to its ability to solubilize the analyte and resolve the acidic proton.

Table 2: Predicted ¹H NMR Assignments (Solvent: DMSO-d₆)
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Predicted Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~13.0 - 14.0
Broad Singlet
(br s)

1H -COOH

Carboxylic
acid protons
are highly
deshielded,
exchangeable,
and exhibit
broad signals.

| ~4.1 | Singlet (s) | 3H | -OCH₃ | Methoxy protons are deshielded by the adjacent oxygen atom,

typically appearing as a sharp singlet. |

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a map of the carbon backbone. The significant

electronegativity of fluorine, oxygen, and nitrogen atoms, along with the aromaticity of the

thiazole ring, will result in a wide dispersion of signals.

Table 3: Predicted ¹³C NMR Assignments (Solvent: DMSO-d₆)
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Predicted Shift (δ, ppm) Assignment Rationale

~162 C=O
The carboxylic acid
carbonyl carbon is
significantly deshielded.

~160 C2-O

The C2 carbon of the thiazole

ring is attached to both a

nitrogen and an oxygen,

leading to strong deshielding.

~145 (q, J ≈ 35 Hz) C4-CF₃

The C4 carbon is deshielded

by the trifluoromethyl group

and will appear as a quartet

due to C-F coupling.

~120 (q, J ≈ 270 Hz) -CF₃

The carbon of the

trifluoromethyl group shows a

characteristic large coupling

constant with the three fluorine

atoms.

~115 C5-COOH

The C5 carbon is part of the

aromatic ring and is influenced

by the attached carboxyl

group.

| ~58 | -OCH₃ | The methoxy carbon is shielded relative to the aromatic carbons but deshielded

compared to alkanes. |

Authoritative Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

Sample Preparation: Accurately weigh 10-15 mg of 2-Methoxy-4-
(trifluoromethyl)thiazole-5-carboxylic acid and dissolve it in approximately 0.7 mL of
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deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving

the polar carboxylic acid and observing the exchangeable -COOH proton[3].

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure

adequate signal dispersion and sensitivity.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 30° pulse angle, 2-second acquisition time, 5-second relaxation

delay (to ensure full relaxation of all protons, including the potentially slow-relaxing

quaternary environment), and co-addition of 16 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Due to the low natural abundance of ¹³C and the presence of non-protonated carbons, a

greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10

seconds) are necessary for quantitative accuracy[3].

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction,

and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈

2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signal (δ ≈ 39.52 ppm).

Mass Spectrometry (MS): Molecular Weight and
Formula Verification
Mass spectrometry is indispensable for confirming the molecular weight and elemental

composition of a synthesized compound. For a molecule like this, Electrospray Ionization (ESI)

is the preferred method due to its soft ionization nature, which typically preserves the molecular

ion.

Predicted Mass Spectrum (ESI)
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Exact Mass: 226.9813

Positive Ion Mode ([M+H]⁺): Expected m/z = 227.9891

Negative Ion Mode ([M-H]⁻): Expected m/z = 225.9735

High-Resolution MS (HRMS): An HRMS experiment is critical. Obtaining a mass

measurement within a 5 ppm error margin of the calculated exact mass provides strong

evidence for the elemental formula C₆H₄F₃NO₃S.

Predicted Fragmentation Pattern
The stability of the thiazole ring suggests that fragmentation will likely initiate from the

substituents.

[M-H]⁻
m/z = 226

Loss of H₂O
[M-H-H₂O]⁻
m/z = 208- H₂O

Loss of CO₂

[M-H-CO₂]⁻
m/z = 182

- CO₂

Loss of CF₃
[M-H-CF₃]⁻
m/z = 157

- CF₃ (from alternative path)

Click to download full resolution via product page

Caption: A plausible ESI fragmentation pathway for the parent molecule.

Authoritative Protocol for MS Data Acquisition
Objective: To confirm the molecular weight and elemental composition.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable

solvent such as methanol or acetonitrile[3].

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.
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Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-

500.

Perform a tandem MS (MS/MS) experiment on the parent ion (e.g., m/z 226 in negative

mode) to induce fragmentation and support structural assignment.

Data Analysis: Identify the molecular ion peak. Use the instrument's software to calculate

the elemental composition from the high-resolution mass data and compare it to the

theoretical formula. Analyze the MS/MS spectrum to confirm the proposed fragmentation

patterns.

Infrared (IR) Spectroscopy: Functional Group
Identification
IR spectroscopy excels at identifying the key functional groups within a molecule by detecting

their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands
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Wavenumber
Range (cm⁻¹)

Vibration Type Functional Group Rationale

3300 - 2500 (very
broad)

O-H stretch Carboxylic Acid

The broadness is a
hallmark of
hydrogen-bonded
carboxylic acid
dimers[4].

~1700 C=O stretch Carboxylic Acid

A strong, sharp

absorption

characteristic of a

carbonyl group

conjugated with the

thiazole ring.

~1550 C=N stretch Thiazole Ring

A medium to strong

absorption from the

imine functionality

within the aromatic

ring.

1300 - 1100 C-F stretch Trifluoromethyl

Typically presents as

one or more very

strong, sharp

absorptions.

| ~1250 | C-O stretch | Methoxy Group | Asymmetric stretch of the C-O-C ether linkage. |

Authoritative Protocol for IR Data Acquisition
Objective: To confirm the presence of key functional groups.

Methodology:

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer, preferably

equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid

technique that requires minimal sample preparation.
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Sample Preparation: Place a small amount of the solid powder directly onto the ATR

crystal. Ensure good contact by applying pressure with the built-in clamp.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This is crucial to

subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to

achieve a high signal-to-noise ratio[3].

Data Processing: The instrument software will automatically perform a background

subtraction. Analyze the resulting spectrum, identifying and labeling the peaks

corresponding to the functional groups listed in Table 4.

Integrated Spectroscopic Workflow
No single technique provides a complete picture. A robust analytical strategy integrates these

methods in a logical sequence to build a self-validating system of evidence.
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Analytical Strategy

Synthesized Compound
(Purity Unknown)

FTIR Spectroscopy
(ATR)

Step 1: Functional
Group Screen

HRMS (ESI-TOF)
Confirmation

Step 2: Molecular Formula
& Weight Verification

¹H & ¹³C NMR
(High-Field)

Step 3: Definitive
Structure Elucidation

Structurally Confirmed
& Pure Compound

Click to download full resolution via product page

Caption: Integrated workflow for the complete spectroscopic characterization of the target

compound.
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Conclusion
The structural integrity of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid can be

unequivocally established through a synergistic application of NMR, MS, and IR spectroscopy.

This guide provides the predictive data and robust, standards-compliant protocols necessary

for this characterization. By following the outlined experimental procedures and comparing the

acquired data to the predicted values, researchers can possess a high degree of confidence in

the identity and quality of their material, a critical requirement for advancing drug discovery and

chemical development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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